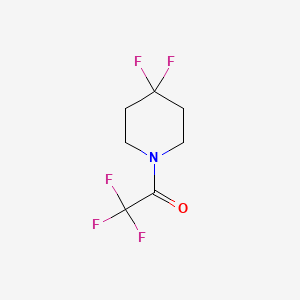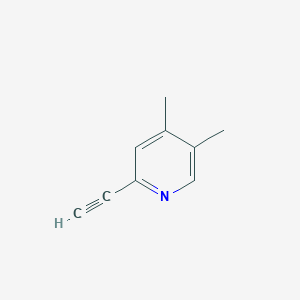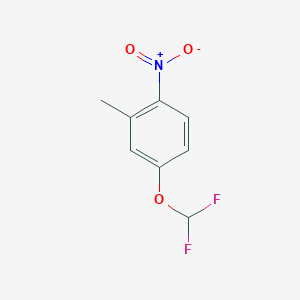
4-(Difluoromethoxy)-2-methyl-1-nitrobenzene
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “4-(Difluoromethoxy)-2-methyl-1-nitrobenzene” is not available in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources retrieved .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, and solubility. Unfortunately, specific physical and chemical properties for “this compound” are not available in the sources retrieved .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Chemical Synthesis
4-(Difluoromethoxy)-2-methyl-1-nitrobenzene has been studied in various chemical synthesis processes. For instance, a study explored the synthesis of derivatives of 2,4-difluoronitrobenzene reacted with different amines, leading to products with distinct crystalline forms and structural features, highlighting the versatility of nitrobenzene derivatives in chemical synthesis (Plater & Harrison, 2015).
Reactivity with Amines
In the context of chemical reactivity, this compound and related compounds have been shown to exhibit interesting interactions with amines. This was demonstrated in studies where nitrobenzenes reacted with various amines, yielding a variety of products depending on the substituents and reaction conditions (Hogg & Robertson, 1979).
Industrial and Medicinal Applications
Intermediate in Pharmaceutical Synthesis
The compound has applications in the pharmaceutical industry. For instance, a study on the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of dofetilide, a medication for arrhythmia, underscores its potential use in drug synthesis. The research investigated various factors affecting the synthesis process, providing insights into optimizing production methods for pharmaceutical intermediates (Zhai Guang-xin, 2006).
Potential Anticancer and Antiviral Agent
Derivatives of 2,4-difluorobenzene, including compounds similar to this compound, have been evaluated for their potential as anticancer and antiviral agents. A study explored these derivatives, aiming to develop them as acyclic mimics of thymidine, a key component in DNA. The findings suggested varied levels of effectiveness against cancer cell lines, though the compounds were generally inactive as antiviral agents (Wang et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(difluoromethoxy)-2-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-5-4-6(14-8(9)10)2-3-7(5)11(12)13/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQMGYRUUZPIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50667526 | |
| Record name | 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795303-16-1 | |
| Record name | 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


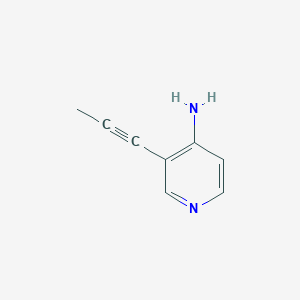
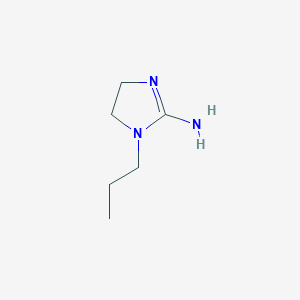
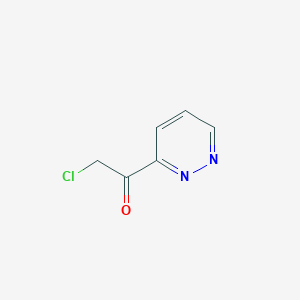
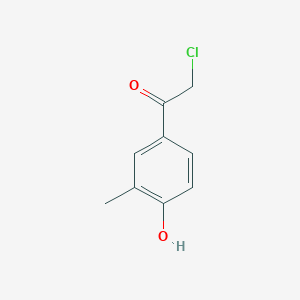
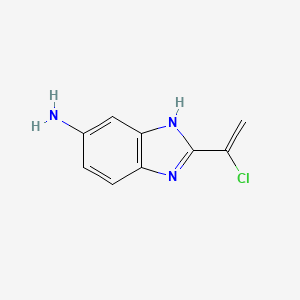
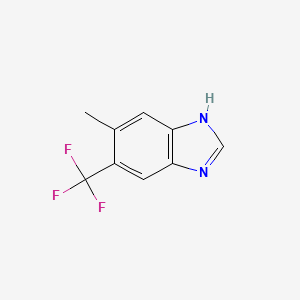
![Pyrido[3,4-b]pyrazin-7-amine](/img/structure/B1500396.png)
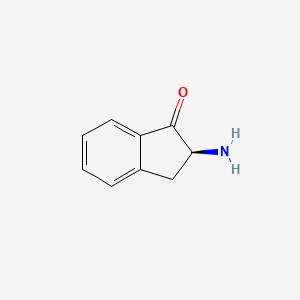
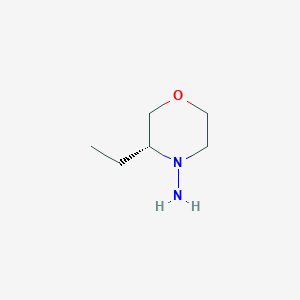
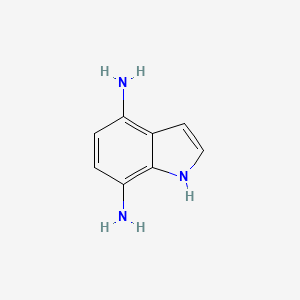
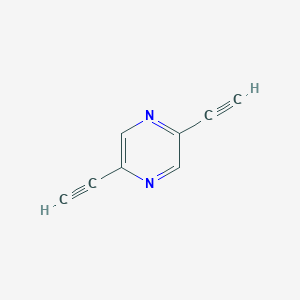
![6-methyl-5H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B1500413.png)
